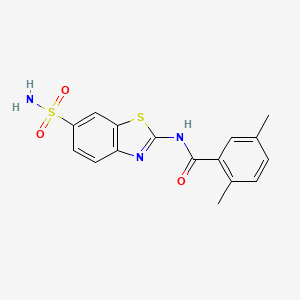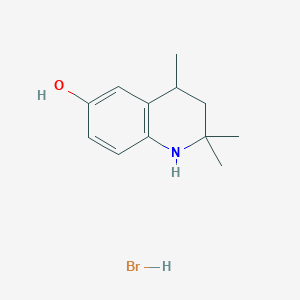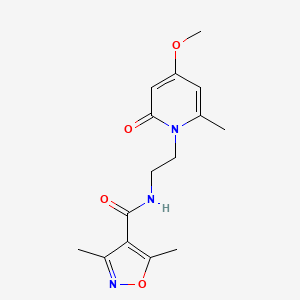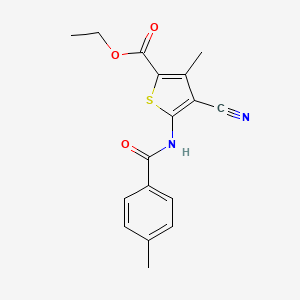![molecular formula C21H28N4O2 B2377026 2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2199674-44-5](/img/structure/B2377026.png)
2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and a pyridazinone ring. Piperidines are often found in pharmaceuticals and play a significant role in medicinal chemistry . Pyridazinones are a class of organic compounds containing a pyridazine functional group, which consists of a six-membered aromatic ring with two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidines, for example, can undergo a variety of reactions, including alkylation, acylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Applications De Recherche Scientifique
Synthesis and Properties of N-arylpiperazinylalkyl Derivatives
Research has focused on the synthesis and pharmacological properties of N-arylpiperazinylalkyl derivatives of pyridazinone compounds, indicating their potential in medicinal chemistry for various therapeutic applications. These derivatives have shown activity across a range of biological targets, demonstrating the versatility of the core chemical structure in drug development (Śladowska et al., 2010) [https://consensus.app/papers/investigations-synthesis-properties-śladowska/8a64b34f0fa8571197232ae17e74f994/?utm_source=chatgpt].
Development of Novel Pyridazin-3-one Derivatives
A study outlined a general synthesis route for a new class of pyridazin-3-one derivatives, highlighting their potential utility in the synthesis of fused azines. These compounds are of interest due to their structural uniqueness and potential applications in pharmaceuticals and agrochemicals, demonstrating the chemical versatility and reactivity of the pyridazinone scaffold (Ibrahim & Behbehani, 2014) [https://consensus.app/papers/synthesis-class-pyridazin3one-2amino5arylazopyridine-ibrahim/4246283932c65eb08c829c63326dfd0c/?utm_source=chatgpt].
Water Oxidation Catalysis
Another application of related heterocyclic compounds involves their use in catalyzing water oxidation, a critical reaction for energy storage and conversion technologies. Complexes derived from pyridazine ligands have been developed to facilitate this process, showcasing the potential of these compounds in renewable energy applications (Zong & Thummel, 2005) [https://consensus.app/papers/family-complexes-water-oxidation-zong/abc3e9d48cd15b4aa80e9456a0482ccf/?utm_source=chatgpt].
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-21-4-3-20(19-5-9-22-10-6-19)23-25(21)15-17-7-11-24(12-8-17)14-18-2-1-13-27-16-18/h3-6,9-10,17-18H,1-2,7-8,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOMAERDMJRCIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)
![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)
![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)


![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)